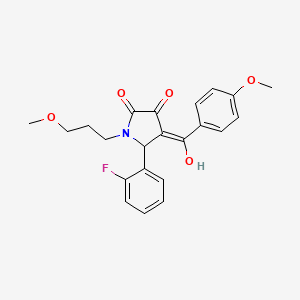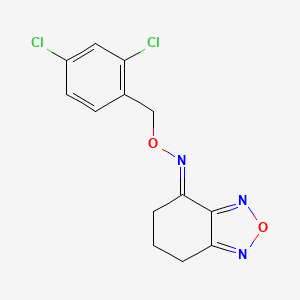![molecular formula C18H14O4 B5457581 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5457581.png)
1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one, also known as curcumin, is a natural compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one is complex and not fully understood. It is known to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation. It also activates Nrf2, a transcription factor that is involved in antioxidant defense. Curcumin has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer progression.
Biochemical and physiological effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Curcumin has also been shown to improve cognitive function, reduce blood glucose levels, and improve insulin sensitivity. In addition, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have anti-microbial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in lab experiments is its low toxicity. Curcumin is generally considered safe and has low toxicity even at high doses. Another advantage is its wide range of potential therapeutic applications. However, one limitation of using 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in lab experiments is its poor bioavailability. Curcumin has low solubility and is rapidly metabolized, which can limit its effectiveness in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one. One area of interest is in the development of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one analogs with improved bioavailability. Another area of interest is in the use of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in various diseases.
Métodos De Síntesis
Curcumin can be synthesized through several methods, including extraction from the turmeric plant, chemical synthesis, and biosynthesis. The most common method of synthesis is extraction from the turmeric plant. The extraction process involves grinding the turmeric root into a powder and then extracting the 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-oneoids using a solvent such as ethanol.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. In cancer research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular disease research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have anti-inflammatory and antioxidant effects, which may protect against heart disease.
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-20-16-6-3-2-5-14(16)17-11-9-13(22-17)8-10-15(19)18-7-4-12-21-18/h2-12H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMQGIZIZYWJI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457531.png)
![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5457538.png)
![6-hydroxy-5-nitro-2-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5457543.png)
![4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5457551.png)
![3-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457553.png)
![4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5457557.png)
![5-(4-butoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457562.png)

![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5457580.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5457590.png)

